Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate
説明
Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate is a bicyclic amine-containing sulfonate ester with the molecular formula C₁₇H₂₃NO₄S (MW: 337.43 g/mol) . Its structure features a rigid 6-azabicyclo[3.2.1]octane core linked via a sulfonyl group to a methyl benzoate moiety.
特性
IUPAC Name |
methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c1-17(2)9-14-10-18(3,11-17)12-19(14)24(21,22)15-7-5-6-13(8-15)16(20)23-4/h5-8,14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTRMKDLPQXMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=CC(=C3)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure, introduction of the sulfonyl group, and esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
化学反応の分析
Types of Reactions
Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH being carefully controlled .
Major Products Formed
科学的研究の応用
Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
作用機序
The mechanism of action of Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Comparison with Structural Analogs
Core Structural Variations
Analog 1: 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid
- Structure : Replaces the methyl ester with a carboxylic acid group.
- Properties : Higher polarity (logP ~1.2 vs. ~2.1 for the ester) due to the acidic proton, enhancing solubility in aqueous media .
- Applications : Likely serves as an intermediate for synthesizing the ester derivative via methylation .
Analog 2: Methyl 4-((1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoate
Functional Group Modifications
Analog 3: (4-(1H-Indol-3-yl)-3-methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone (6a)
- Structure : Replaces sulfonyl-benzoate with a carbonyl-indole-phenyl group.
- Synthesis : Achieved via TFA-mediated deprotection (84% yield) .
- Application : Radioligand for V1a vasopressin receptor imaging, demonstrating the bicyclic amine’s versatility in PET tracers .
Analog 4: 3-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoxalin-2(1H)-one
- Structure: Quinoxaline core instead of benzoate.
Bicyclic Amine Modifications
Analog 5: 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-6-[(phenylmethyl)sulfonyl]-
- Structure : Benzylsulfonyl substituent instead of benzoate.
生物活性
Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate, a compound with the chemical formula C20H28N2O3S and a molecular weight of 376.5 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O3S |
| Molecular Weight | 376.5 g/mol |
| InChI Key | UIIAODUJUMDQCH-UHFFFAOYSA-N |
| CAS Number | 442644-48-6 |
Biological Activity Overview
The biological activity of Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate has been explored primarily in the context of its anti-inflammatory properties and potential as a therapeutic agent.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated an anti-inflammatory activity (AA = 53.41%) in inhibiting paw edema in animal models, which is comparable to standard anti-inflammatory drugs like diclofenac .
Key Findings:
- Inhibition of Inflammation : The compound showed a notable reduction in carrageenan-induced paw edema by approximately 45.77% in experimental setups.
- Cytokine Modulation : It was observed that the compound could modulate the levels of pro-inflammatory cytokines, contributing to its therapeutic potential against inflammatory diseases.
The mechanism underlying the biological activity of Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate is thought to involve interaction with key molecular targets such as cyclooxygenases (COX) and other inflammatory mediators. Molecular docking studies have suggested a high affinity for COX enzymes, which play a crucial role in the inflammatory response.
Study 1: Anti-inflammatory Efficacy
In a controlled study involving rats, Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate was administered at varying doses to evaluate its effect on inflammation induced by carrageenan. The results indicated that higher doses correlated with increased anti-inflammatory effects.
Study 2: Cytokine Inhibition
Another study focused on the modulation of cytokines such as TNF-alpha and IL-6 following treatment with the compound. The findings revealed significant reductions in these inflammatory markers, supporting the hypothesis that the compound acts through cytokine inhibition.
Q & A
Q. What are the critical steps for synthesizing Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the bicyclic amine intermediate and esterification of the benzoate group. Key steps include:
Sulfonylation : Reacting 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane with a sulfonyl chloride derivative under controlled pH (e.g., using triethylamine as a base) to avoid side reactions .
Esterification : Coupling the sulfonylated intermediate with methyl 3-carboxybenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Purification : Flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Purity Control : Use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- -NMR to confirm proton environments (e.g., bicyclic amine protons at δ 1.2–2.5 ppm, aromatic protons at δ 7.3–8.1 ppm) .
- -NMR to verify quaternary carbons in the bicyclic system and ester carbonyl (~170 ppm) .
- Mass Spectrometry : HRMS (ESI+) for exact mass confirmation (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
- Infrared Spectroscopy (IR) : Detect sulfonyl (S=O stretches at 1150–1350 cm) and ester (C=O at ~1720 cm) functional groups .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .
- Cell viability : Screen in cancer cell lines (e.g., MTT assay) with IC determination .
- Positive controls : Include structurally related sulfonamide derivatives (e.g., metsulfuron-methyl) with known activities for comparison .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 10-point dilution series) to confirm activity trends .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners .
- Solubility checks : Measure compound solubility in assay buffers (e.g., DLS for aggregation) to rule out false negatives .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k, k) to purified protein targets .
- Cryo-EM/X-ray crystallography : Resolve ligand-target complexes to identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .
- Gene expression profiling : RNA-seq or CRISPR-Cas9 screens to map downstream pathways affected by treatment .
Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological impact?
Methodological Answer:
- Degradation studies :
- Ecotoxicology :
- Algal toxicity : Use Chlamydomonas reinhardtii growth inhibition assays .
- Soil microcosms : Evaluate biodegradation in agricultural soils with LC-MS/MS quantification .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., sulfonyl group binding to catalytic pockets) .
- QSAR modeling : Train models on analogs (Table 1) to predict bioactivity (e.g., random forest regression with RDKit descriptors) .
- MD simulations : Simulate ligand-protein dynamics (GROMACS) to assess binding stability over 100 ns trajectories .
Q. Table 1: Structural Analogs and Activities (Adapted from )
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 4-Aminobenzenesulfonamide | Sulfonamide group | Antibacterial |
| Metsulfuron-methyl | Triazine-sulfonyl ester | Herbicidal |
| 3-Benzyl-3-azabicyclo derivatives | Bicyclic amine + aromatic substituent | Neuroprotective (in vitro) |
Q. How should researchers address stability issues during long-term storage?
Methodological Answer:
Q. What in vivo study designs are recommended to validate preclinical efficacy?
Methodological Answer:
- Dosing regimens :
- Oral gavage in rodent models (e.g., 10–50 mg/kg/day) with pharmacokinetic profiling (plasma T, C) .
- Toxicity endpoints : Include histopathology (liver, kidney) and hematological parameters .
- Control groups : Use vehicle-only and structurally related positive controls (e.g., ethametsulfuron-methyl) .
Q. How can researchers compare this compound’s activity against structural analogs?
Methodological Answer:
- Bioactivity clustering : Perform hierarchical clustering (e.g., Euclidean distance) using IC data from analogs .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for sulfonyl group modifications .
- Meta-analysis : Aggregate published data on bicyclic sulfonamides to identify activity trends (e.g., logP vs. cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
